molecular formula C24H15ClN4O3 B8277188 5-chloro-2-(3-phthalimidomethyl-4H-1,2,4-triazol-4-yl)benzophenone

5-chloro-2-(3-phthalimidomethyl-4H-1,2,4-triazol-4-yl)benzophenone

Cat. No. B8277188
M. Wt: 442.9 g/mol
InChI Key: PEKIJLFAGGYWKY-UHFFFAOYSA-N
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Patent
US03957761

Procedure details

A stirred mixture of 1,3-dioxo-2-isoindolineacetic acid, [[N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-2-isoindolineacetamido]methylene]hydrazide (8.0 g, 0.0123 mole) and toluene (200 ml) is treated with trifluoroacetic acid (0.9 ml) and heated to 100°-110°C for 1.5 hours. The mixture is concentrated in vacuo, and the residue is mixed with cold water and chloroform and made alkaline with aqueous sodium hydroxide. This mixture is extracted with chloroform; the extract is washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on silica gel (400 g) with 1.5% methanol-98.5% chloroform. The product thus obtained is crystallized from methylene chloride-methanol to give: 2.54 g, melting point 228°- 228.5°C. and 0.361 g, melting point 229°-230°C. (53% yield) of 5-chloro-2-[3-(phthalimidomethyl)-4H-1,2,4-triazol-4-yl]benzophenone. The analytical sample has a melting point 229.5°-230.5°.
Name
1,3-dioxo-2-isoindolineacetic acid, [[N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-2-isoindolineacetamido]methylene]hydrazide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH:31]=[N:32][NH:33]C(=O)CN1C(=O)C2C(=CC=CC=2)C1=O)[C:17](=O)[CH2:18][N:19]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]1=[O:29])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([N:16]2[CH:31]=[N:32][N:33]=[C:17]2[CH2:18][N:19]2[C:20](=[O:29])[C:21]3=[CH:22][CH:23]=[CH:24][CH:25]=[C:26]3[C:27]2=[O:28])=[C:9]([CH:14]=1)[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
1,3-dioxo-2-isoindolineacetic acid, [[N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-2-isoindolineacetamido]methylene]hydrazide
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)N(C(CN1C(C2=CC=CC=C2C1=O)=O)=O)C=NNC(CN1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100°-110°C for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue is mixed with cold water and chloroform
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with chloroform
WASH
Type
WASH
Details
the extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (400 g) with 1.5% methanol-98.5% chloroform
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from methylene chloride-methanol
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NN=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.361 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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